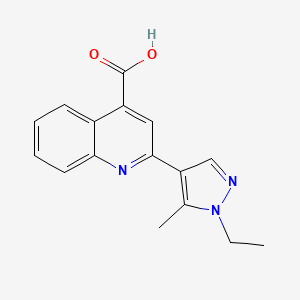

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Description

2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 1-ethyl-5-methylpyrazole moiety and a carboxylic acid group at the 4-position. Its molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol and a purity of 95% . The compound’s CAS number is 956364-01-5, and it is structurally characterized by the integration of a pyrazole ring, which influences its electronic and steric properties.

Properties

IUPAC Name |

2-(1-ethyl-5-methylpyrazol-4-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-3-19-10(2)13(9-17-19)15-8-12(16(20)21)11-6-4-5-7-14(11)18-15/h4-9H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNFDTHNNLRGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173485 | |

| Record name | 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956393-75-2 | |

| Record name | 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956393-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives vary in substituents at the 2-position, significantly altering their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., bromine in 2-(4-bromophenyl)quinoline-4-carboxylic acid) enhance reactivity for further derivatization, such as forming oxadiazoles . Electron-donating groups (e.g., methoxy in 2-[1-(4-methoxyphenyl)-...]) improve solubility but may reduce metabolic stability .

Pyrazole vs. 2-Phenyl derivatives (e.g., 2-phenylquinoline-4-carboxylic acid) show broad-spectrum antibacterial activity, attributed to hydrophobic interactions with bacterial enzymes .

Synthetic Flexibility: The Pfitzinger reaction is preferred for electron-deficient quinolines, while the Doebner reaction accommodates diverse aldehydes for aryl substitution .

Analytical Characterization: All compounds are validated via ¹H/¹³C NMR and IR, with pyrazole protons appearing as singlets (δ 7.5–8.5 ppm) and quinoline carbons resonating at δ 120–160 ppm .

Biological Activity

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound that integrates the structural features of quinoline and pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Structural Features

- Quinoline Moiety : Known for various biological activities, including antimalarial properties.

- Pyrazole Moiety : Associated with anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrazole compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Effective |

| Compound B | Escherichia coli | Moderate |

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For example, aminopyrazole derivatives have demonstrated significant inhibition of cancer cell proliferation in vitro.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the cytotoxic effects of various pyrazole derivatives, it was found that certain modifications to the pyrazole ring significantly enhanced activity against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| Compound C | HeLa | 54.25 |

| Compound D | HepG2 | 38.44 |

The results indicated that structural modifications could lead to improved anticancer efficacy, making it plausible that this compound could be a candidate for further investigation in cancer therapy.

The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways involved in inflammation and cancer progression. For instance, compounds that inhibit p38 MAPK signaling pathways have shown promise in reducing TNF-alpha release, which is critical in inflammatory responses.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves condensation reactions followed by cyclization. The structure–activity relationship studies suggest that modifications at specific positions on the pyrazole or quinoline rings can significantly affect biological activity.

Key Findings from SAR Studies

- Position N1 Substitution : Variations at this position led to changes in antiproliferative activity against several cancer cell lines.

- Alkyl vs. Aryl Substituents : The introduction of different substituents at position N1 resulted in varying degrees of biological activity, highlighting the importance of molecular structure on pharmacological effects.

Q & A

Q. What are the recommended synthetic routes for 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid?

The synthesis typically involves cyclocondensation and coupling reactions. For the pyrazole moiety, ethyl acetoacetate and substituted hydrazines (e.g., ethylhydrazine) can undergo cyclocondensation with DMF-DMA to form the pyrazole ring. The quinoline core can be synthesized via Friedländer or Pfitzinger reactions. Hydrolysis of ester intermediates (e.g., using NaOH) yields the carboxylic acid group. Purification via column chromatography (silica gel) or recrystallization is recommended .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H and C NMR identify substituents on the pyrazole and quinoline rings (e.g., ethyl/methyl groups, aromatic protons).

- IR : Peaks near 1700 cm confirm the carboxylic acid group.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula. For example, the molecular ion [M+H] should match the calculated mass (CHNO) .

Q. What chromatographic methods are effective for purification?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) resolves polar impurities. Preparative TLC is suitable for small-scale purification. Retention time and UV-vis spectra aid in identifying the compound .

Advanced Research Questions

Q. How do the ethyl and methyl groups on the pyrazole ring influence reactivity and biological activity?

The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl group stabilizes the pyrazole ring via steric hindrance. Computational studies (DFT) reveal electron-donating effects from alkyl groups, altering the compound’s electrostatic potential and binding affinity to targets like kinases or receptors .

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).

- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7).

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants () .

Q. How can computational methods assist in optimizing this compound’s properties?

Molecular docking (AutoDock Vina) predicts binding modes to protein targets (e.g., COX-2 or EGFR). QSAR models correlate substituent effects with activity. DFT calculations (Gaussian 09) analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .

Q. How to resolve contradictions in biological data across studies?

- Replicate assays : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and compound purity (HPLC ≥95%).

- Control for stereochemistry : Verify the absence of enantiomers via chiral HPLC or X-ray crystallography.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.